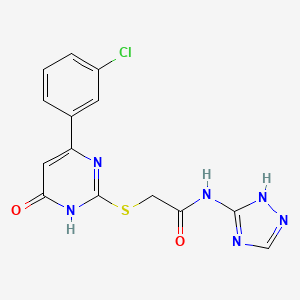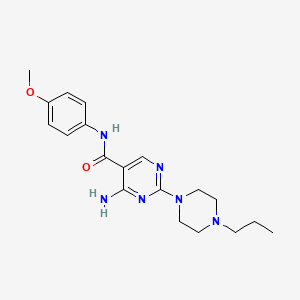![molecular formula C20H22N6O4S B11198623 N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11198623.png)
N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a triazole ring, a morpholine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study cellular processes and molecular interactions. Its ability to modulate specific pathways makes it a valuable tool in understanding disease mechanisms.
Chemical Biology: The compound serves as a probe in chemical biology studies, helping to elucidate the function of specific proteins and enzymes.
Industrial Applications: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The triazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing sulfonamides and morpholine derivatives. Examples include:
- N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide .
- N-(4-(5-(4-morpholinyl)-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide .
Uniqueness
What sets N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, morpholine moiety, and sulfonamide group in a single molecule allows for versatile interactions with a wide range of biological targets, enhancing its potential as a therapeutic agent and research tool.
Properties
Molecular Formula |
C20H22N6O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N6O4S/c1-14-2-8-17(9-3-14)31(28,29)23-15-4-6-16(7-5-15)26-19(21)18(22-24-26)20(27)25-10-12-30-13-11-25/h2-9,23H,10-13,21H2,1H3 |
InChI Key |
OVSNBAWMSUDNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)N4CCOCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N~3~-benzyl-N~5~-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11198541.png)
![3-[(4-Ethoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198546.png)
![N-(2-chloro-5-fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11198551.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198553.png)
![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11198561.png)
![4-(benzo[d][1,3]dioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B11198576.png)
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B11198581.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11198593.png)
![3,5-dichloro-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11198600.png)
![N-benzyl-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11198608.png)

![N-(3-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide](/img/structure/B11198618.png)
![4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11198622.png)
